2-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

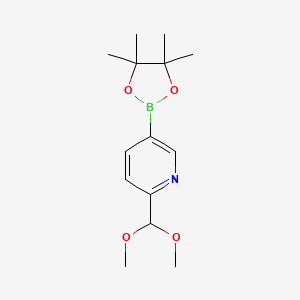

2-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1150632-93-1) is a pyridine-based organoboron compound with a molecular formula of C₁₄H₂₂BNO₄ and an average molecular mass of 279.145 g/mol . The compound features a pinacol boronate ester group at the 5-position of the pyridine ring and a dimethoxymethyl substituent at the 2-position. This structural configuration enhances its stability and reactivity in Suzuki-Miyaura cross-coupling reactions, making it a valuable intermediate in pharmaceutical and materials chemistry .

Key physicochemical properties include:

Properties

IUPAC Name |

2-(dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4/c1-13(2)14(3,4)20-15(19-13)10-7-8-11(16-9-10)12(17-5)18-6/h7-9,12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLIORWIFDJVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150632-93-1 | |

| Record name | 2-(Dimethoxymethyl)pyridine-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Boronic esters are generally known to be used in suzuki-miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon-carbon bond forming reactions.

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, the boronic ester acts as a nucleophile. The reaction involves the transmetalation of the boronic ester to a palladium catalyst. This process involves the transfer of the organic group from boron to palladium.

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound. This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis. The downstream effects include the formation of a wide range of organic compounds.

Pharmacokinetics

The compound is a solid at room temperature, which may influence its absorption and distribution.

Biological Activity

2-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1150632-93-1) is a compound of interest due to its unique structural features and potential biological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C14H22BNO4 and a molecular weight of 279.14 g/mol. It contains a pyridine ring substituted with a dimethoxymethyl group and a boron-containing dioxaborolane moiety, which is significant for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H22BNO4 |

| Molecular Weight | 279.14 g/mol |

| CAS Number | 1150632-93-1 |

| Boiling Point | Not available |

| InChI Key | VYLIORWIFDJVCE-UHFFFAOYSA-N |

The biological activity of this compound is largely attributed to the presence of the dioxaborolane group, which can participate in various chemical reactions, including those involving nucleophiles. The pyridine nitrogen can also engage in hydrogen bonding and coordination with metal ions, enhancing its potential as a ligand in biological systems.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, studies on related boron-containing compounds have shown their ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.

Inhibition of Perforin Activity

A study explored the inhibitory effects of boron-containing compounds on perforin—a protein critical for cytotoxic T cell function. The findings suggested that these compounds could selectively inhibit perforin activity without affecting other immune functions. This selectivity is crucial for developing new immunosuppressive agents with fewer side effects compared to traditional therapies .

Antimicrobial Activity

Preliminary studies indicate that the compound may possess antimicrobial properties. Compounds with similar structures have been shown to disrupt bacterial cell membranes or inhibit essential enzymes in microbial metabolism. Further investigation into the specific mechanisms and efficacy against various pathogens is warranted.

Case Studies

- Anticancer Efficacy : In vitro studies demonstrated that derivatives of pyridine-boron compounds significantly reduced the viability of human cancer cells (e.g., breast and prostate cancer) at micromolar concentrations. The mechanism involved mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

- Immunomodulation : Research involving animal models showed that administration of boron-containing pyridine derivatives led to a reduction in autoimmune responses by modulating perforin levels. This suggests potential therapeutic applications in autoimmune diseases.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine-Based Boronate Esters

Key Observations :

Electronic Effects :

- Electron-withdrawing groups (e.g., methanesulfonyl , trifluoromethyl ) increase the electrophilicity of the boronate group, accelerating cross-coupling reactions.

- Electron-donating groups (e.g., dimethoxymethyl , tert-butoxy ) improve stability but may require harsher reaction conditions.

Steric Effects :

- Bulky substituents like tert-butoxy reduce undesired side reactions (e.g., protodeboronation) but may lower reaction yields in sterically crowded systems.

- The dimethoxymethyl group in the target compound provides moderate steric protection while maintaining reactivity .

Solubility and Stability :

- Methoxymethoxy and dimethoxymethyl groups enhance solubility in polar solvents (e.g., THF, DMF), facilitating homogeneous reaction conditions.

- Fluorinated derivatives (e.g., trifluoromethyl ) exhibit improved metabolic stability in bioactive molecules.

Reactivity in Cross-Coupling Reactions

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

Key Findings :

- Methanesulfonyl derivatives exhibit superior reactivity (92% yield in 6 h) due to strong electron-withdrawing effects activating the boronate group .

- tert-Butoxy-substituted analogs require longer reaction times (24 h) but are preferred for sterically demanding substrates .

- The target compound balances reactivity and stability, achieving 85–90% yields under standard conditions .

Preparation Methods

Palladium-Catalyzed Borylation of Pyridine Derivatives

A common and efficient method for preparing boronate esters on pyridine rings is the palladium-catalyzed borylation of halogenated pyridines using bis(pinacolato)diboron as the boron source. This approach is well-documented for related compounds such as 6-chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which shares the boronate ester motif.

-

- Catalyst: Pd(0) complexes (e.g., Pd(dppf)Cl2)

- Base: Potassium acetate or similar

- Solvent: DMSO, DMF, or dioxane

- Temperature: 80–100 °C

- Reaction time: Several hours (6–24 h)

Outcome : High regioselectivity for borylation at the desired pyridine position, with yields up to 77% reported for analogous systems.

Introduction of the Dimethoxymethyl Group

The dimethoxymethyl substituent can be introduced by:

Formylation followed by acetalization :

- The pyridine ring is first formylated at the 2-position (or equivalent), then reacted with methanol under acidic conditions to form the dimethoxymethyl acetal.

Direct alkylation with dimethoxymethyl reagents :

- Nucleophilic substitution or addition reactions using dimethoxymethyl halides or equivalents under controlled conditions.

The exact sequence depends on the starting material and the desired substitution pattern.

Representative Preparation Procedure

Based on literature and supplier data, a plausible synthetic sequence is:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting material: 2-bromopyridine or 2-chloropyridine derivative | Commercially available or synthesized | Halogen at 5-position for regioselective borylation |

| 2 | Palladium-catalyzed borylation | Bis(pinacolato)diboron, Pd catalyst, KOAc, dioxane, 90 °C, 12 h | Forms 5-boronate ester pyridine |

| 3 | Introduction of dimethoxymethyl group | Formaldehyde dimethyl acetal, acid catalyst (e.g., p-TsOH), MeOH, reflux | Forms 2-(dimethoxymethyl) substituent |

| 4 | Purification | Column chromatography or recrystallization | High purity required for research use |

Research Findings and Optimization Notes

- Yield optimization : Reaction temperature and catalyst loading are critical parameters for maximizing yield and regioselectivity during borylation.

- Purity : Boronate esters are sensitive to moisture; rigorous drying and inert atmosphere techniques improve product stability.

- Functional group compatibility : The dimethoxymethyl group is stable under mild acidic conditions but can be hydrolyzed under strong acid or base.

- Scale-up considerations : Continuous flow reactors have been explored for related borylation reactions to improve scalability and reproducibility.

Summary Table of Preparation Methods

| Method Step | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Palladium-catalyzed borylation | Pd catalyst, bis(pinacolato)diboron, KOAc, dioxane, 90 °C | High regioselectivity, good yield | Requires expensive catalyst, moisture sensitive |

| Dimethoxymethyl introduction | Formaldehyde dimethyl acetal, acid catalyst, MeOH, reflux | Straightforward acetal formation | Sensitive to strong acid/base, requires careful control |

| Purification | Chromatography or recrystallization | High purity achievable | Time-consuming, solvent-intensive |

| Stock solution preparation | DMSO or methanol, controlled concentration | Convenient for research use | Stability requires careful storage |

Q & A

Q. What are the established synthetic routes for 2-(dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

Halogenation : Introducing a halogen (e.g., Cl, Br) at the 5-position of pyridine via electrophilic substitution (e.g., using NCS or NBS) .

Protection/Deprotection : The dimethoxymethyl group is introduced through alkoxylation or acetal protection strategies under acidic/basic conditions .

Suzuki-Miyaura Coupling : The boronate ester is installed via palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂Pin₂) .

Optimization Tips :

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50%) to separate boronate esters from polar by-products .

- Recrystallization : Hexane/ethyl acetate mixtures yield high-purity crystals .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve closely related impurities (e.g., deboronated derivatives) .

Q. What safety precautions are critical when handling this compound in the lab?

- Fluorinated By-Products : Use fume hoods and PPE (gloves, goggles) due to potential hazards from residual fluorinated intermediates .

- Boronates : Avoid prolonged exposure to moisture to prevent hydrolysis to boronic acids, which may release boric acid .

- Waste Disposal : Neutralize acidic/basic residues before disposal and segregate halogenated/organofluorine waste .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale Suzuki-Miyaura couplings involving this compound?

- Catalyst Loading : Reduce Pd catalyst to 0.5–1 mol% to minimize metal contamination .

- Solvent Choice : Switch from THF to toluene for better solubility of aryl halides at elevated temperatures (80–100°C) .

- Additives : Additives like TBAB (tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

Table 1 : Comparison of Suzuki Coupling Conditions

| Parameter | Small Scale (Lab) | Large Scale (Pilot) |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂/XPhos |

| Solvent | THF | Toluene |

| Temperature (°C) | 60 | 100 |

| Reaction Time (h) | 12 | 6 |

| Yield (%) | 75–85 | 80–90 |

| Adapted from |

Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. LC-MS purity)?

- Case Study : If NMR indicates >95% purity but LC-MS shows 85%, consider:

Q. What mechanistic insights explain the electronic effects of substituents on the pyridine ring during cross-coupling?

- Electron-Withdrawing Groups (EWGs) : The dimethoxymethyl group (electron-donating) decreases the electrophilicity of the pyridine ring, slowing oxidative addition in Pd-catalyzed reactions.

- Boronate Activation : The dioxaborolane moiety enhances transmetallation efficiency by stabilizing the boron-Pd intermediate .

- Computational Modeling : DFT studies (e.g., Gaussian 09) can map charge distribution and transition states to predict reactivity .

Q. How do steric and electronic properties of substituents influence the compound’s stability under acidic/basic conditions?

Q. What computational tools are recommended for predicting reaction pathways or degradation products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.